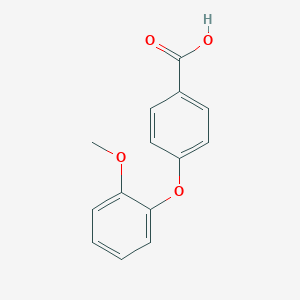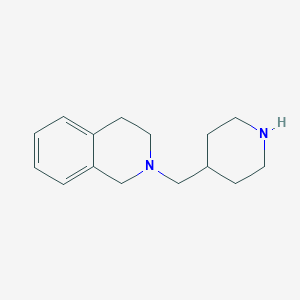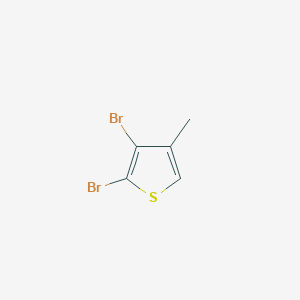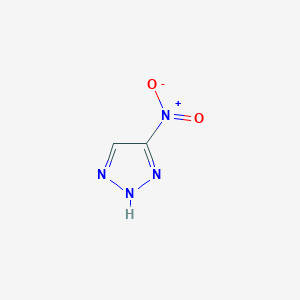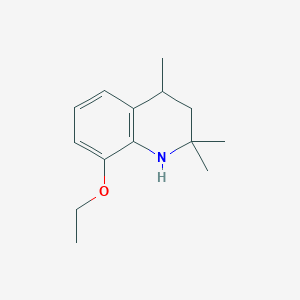
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ETQ, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETQ has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mechanism Of Action
The exact mechanism of action of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical And Physiological Effects
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may help protect against oxidative damage in the brain and other tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one of the limitations of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. For example, researchers could investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could explore its potential use as a neuroprotective agent in other contexts, such as traumatic brain injury or stroke. Finally, researchers could investigate the potential of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of 2,4-pentanedione with ethylamine to form a Schiff base. The Schiff base is then reacted with cyclohexanone to form a cyclic imine intermediate. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
CAS RN |
199186-60-2 |
|---|---|
Product Name |
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
8-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-10(2)9-14(3,4)15-13(11)12/h6-8,10,15H,5,9H2,1-4H3 |
InChI Key |
GOJXGQWVJPIGSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
synonyms |
Quinoline, 8-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



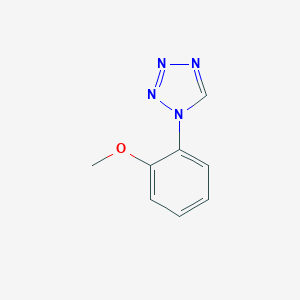
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

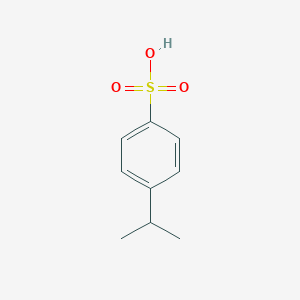
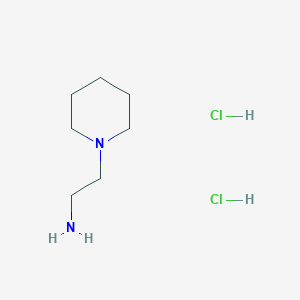
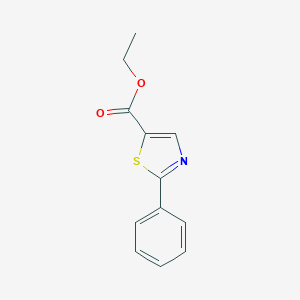
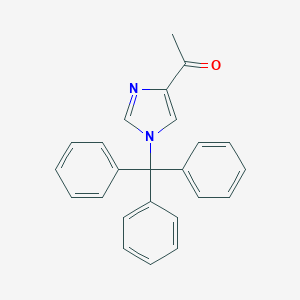
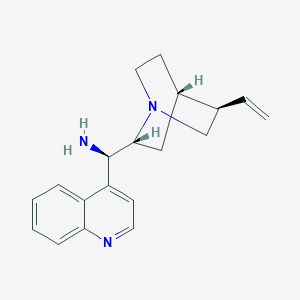
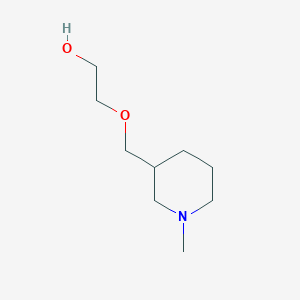
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
